molecular formula C21H21ClN4O3S2 B2937862 N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride CAS No. 1216618-39-1

N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride

Cat. No.: B2937862
CAS No.: 1216618-39-1
M. Wt: 476.99
InChI Key: NAAFEPLOJUIVNP-UHFFFAOYSA-N
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Description

N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride is a synthetic compound featuring a benzothiazole core linked to a substituted benzamide moiety via a propylimidazole chain.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)-4-methylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S2.ClH/c1-30(27,28)17-9-7-16(8-10-17)20(26)25(13-4-12-24-14-11-22-15-24)21-23-18-5-2-3-6-19(18)29-21;/h2-3,5-11,14-15H,4,12-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAAFEPLOJUIVNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)N(CCCN2C=CN=C2)C3=NC4=CC=CC=C4S3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the imidazole and benzothiazole derivatives. These intermediates are then coupled using appropriate reagents to form the final product. The reaction conditions often require careful control of temperature, pH, and solvent choice to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route for cost-effectiveness and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.

  • Reduction: The imidazole and benzothiazole rings can be reduced under specific conditions.

  • Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines, alcohols, and thiols can be used, with reaction conditions varying based on the specific nucleophile.

Major Products Formed:

  • Oxidation: Sulfonyl chlorides, sulfonic acids.

  • Reduction: Reduced imidazole and benzothiazole derivatives.

  • Substitution: Substituted sulfonamide derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It can be used as a probe or inhibitor in biological studies to understand enzyme mechanisms and pathways.

  • Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

  • Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The imidazole and benzothiazole rings can bind to enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological targets, influencing the compound's biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects and reported biological activities.

Table 1: Structural and Functional Comparison of Imidazole Derivatives

Compound Name Key Substituents Reported Activity Reference
N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride Benzo[d]thiazole, 4-(methylsulfonyl)benzamide, propylimidazole Hypothesized activity based on analogs (e.g., antimicrobial, anticancer) -
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide 4-Imidazolyl benzamide, chloro-fluorophenyl High anticancer activity (cervical cancer)
4-(1H-imidazol-1-yl)-N-(4-(N-thiazol-4-ylsulfamoyl)phenyl)benzamide 4-Imidazolyl benzamide, thiazole-sulfonamide Strong antibacterial activity
N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride 6-Ethylbenzo[d]thiazole, dihydrodioxine carboxamide, propylimidazole Structural analog; activity not specified in evidence

Key Observations:

Substituent Influence on Activity: The methylsulfonyl group in the target compound may enhance solubility and target binding compared to simpler benzamide derivatives (e.g., unsubstituted benzamides in ). Sulfonamide-containing analogs in exhibited potent antifungal and antibacterial activity, suggesting the methylsulfonyl group could confer similar advantages . Benzo[d]thiazole vs. Benzodioxole: The benzo[d]thiazole core in the target compound differs from the benzodioxole moiety in . Thiazole rings are known for their role in kinase inhibition and antimicrobial activity, while benzodioxoles are often associated with anti-inflammatory properties . Propylimidazole Chain: The propyl linker in the target compound may improve membrane permeability compared to shorter chains. highlights a similar propylimidazole structure, though its biological effects remain uncharacterized .

Biological Activity Trends: Anticancer Potential: Compounds with electron-withdrawing substituents (e.g., chloro, fluoro, methylsulfonyl) on the benzamide ring show enhanced anticancer activity. For example, N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide demonstrated high efficacy against cervical cancer . Antimicrobial Activity: Sulfonamide-linked imidazole derivatives (e.g., thiazole-sulfamoyl analogs) in exhibited strong antibacterial effects, suggesting the methylsulfonyl group in the target compound may similarly disrupt microbial enzymes .

Biological Activity

N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride is a synthetic compound that combines imidazole and benzo[d]thiazole moieties, known for their diverse biological activities. This article aims to present a comprehensive overview of the biological activities associated with this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N4SC_{15}H_{18}N_{4}S, with a molecular weight of approximately 302.4 g/mol. The presence of functional groups such as the imidazole ring and the benzo[d]thiazole structure contributes to its potential pharmacological properties.

The mechanism of action for this compound involves interactions with various biological targets, including enzymes and receptors. The imidazole and thiazole moieties can bind to active sites of enzymes, inhibiting their activity and disrupting critical biological pathways. This may lead to antimicrobial or anticancer effects by modulating signal transduction pathways.

Anticancer Activity

Research indicates that compounds similar to N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide exhibit significant anticancer properties. A study demonstrated that benzamide derivatives can inhibit cell growth in various cancer types, including breast carcinoma and leukemia, by downregulating key proteins involved in cell proliferation .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, as imidazole derivatives are often noted for their effectiveness against a range of pathogens. For instance, certain thiazole-containing compounds have shown activity against bacterial strains, leading to further investigation into their mechanisms of action .

Data Table: Summary of Biological Activities

Activity Type Reference
AnticancerInhibits cell growth
AntimicrobialActive against bacteria
Enzyme inhibitionTargets specific enzymes

Case Studies

Several case studies have highlighted the efficacy of benzamide derivatives in clinical settings:

  • Benzamide Riboside (BR) : A derivative that inhibits dihydrofolate reductase (DHFR), showing effectiveness against methotrexate-resistant cancer cells. This study provided insights into the compound's mechanism involving NADP and NADPH levels .
  • RET Kinase Inhibitors : Research on substituted benzamides demonstrated their potential as RET kinase inhibitors, with some compounds showing high potency in inhibiting cancer cell proliferation driven by RET mutations .

Q & A

Basic Research Questions

Q. What synthetic protocols are recommended for achieving high-purity N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride?

  • Methodological Answer : A multi-step synthesis involving condensation reactions is typical. For example:

  • Step 1 : React o-phenylenediamine with carbon disulfide and KOH in ethanol to form the benzimidazole-thiol intermediate (confirmed via IR bands at 2634 cm⁻¹ for S-H and 3395 cm⁻¹ for N-H) .
  • Step 2 : Treat with hydrazine hydrate in methanol to introduce hydrazinyl groups, monitored by TLC for Rf changes .
  • Step 3 : Condense with aromatic aldehydes/ketones under reflux using glacial acetic acid as a catalyst .
  • Purification : Recrystallize from methanol or ethanol, and validate purity via elemental analysis (deviation ≤ ±0.4%) and HPLC .

Q. How can structural characterization of this compound be rigorously validated?

  • Methodological Answer : Use complementary spectroscopic techniques:

  • IR Spectroscopy : Identify key functional groups (e.g., S-H at ~2634 cm⁻¹, N-H at ~3395 cm⁻¹) .
  • 1H/13C NMR : Confirm proton environments (e.g., singlet at δ12.31 for S-H, aromatic protons at δ7.0–8.5) and carbon shifts (e.g., N=C-N at δ151.93) .
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks matching the theoretical m/z (e.g., [M+H]+ for C₂₃H₂₃ClN₄O₃S₂) .
  • X-ray Crystallography (if available): Resolve crystal packing and hydrogen-bonding networks (e.g., centrosymmetrical dimers via N–H⋯N interactions) .

Q. What experimental precautions are critical for handling this compound?

  • Methodological Answer : Follow safety protocols from hazard assessments:

  • Ventilation : Use fume hoods to avoid inhalation exposure .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Spill Management : Collect spills with inert absorbents (e.g., silica gel) and avoid aqueous release .
  • Storage : Keep in sealed glass containers at 2–8°C in dark, dry conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :

  • Derivatization : Synthesize analogs with modified substituents (e.g., halogens, methoxy groups) on the benzamide or benzothiazole moieties .
  • In Vitro Assays : Test against target enzymes (e.g., PFOR enzyme inhibition via amide anion conjugation ) or receptors (e.g., anticonvulsant activity in rodent models) .
  • Computational Docking : Use software like AutoDock to predict binding poses (e.g., interactions with active sites resembling nitazoxanide derivatives) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) .
  • Control Experiments : Compare with reference compounds (e.g., nitazoxanide for antiparasitic activity) .
  • Meta-Analysis : Aggregate data from multiple assays (e.g., MTT for cytotoxicity, enzyme inhibition for mechanism) to identify outliers .

Q. How can pharmacokinetic properties (e.g., solubility, metabolic stability) be evaluated preclinically?

  • Methodological Answer :

  • Aqueous Solubility : Use shake-flask method in PBS (pH 7.4) with UV-Vis quantification .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor via LC-MS for parent compound depletion .
  • Plasma Protein Binding : Employ equilibrium dialysis or ultrafiltration to measure unbound fraction .

Q. What advanced techniques elucidate the compound’s mechanism of action in vivo?

  • Methodological Answer :

  • Gene Expression Profiling : Use RNA-seq or qPCR to identify upregulated/downregulated pathways (e.g., GABAergic signaling for anticonvulsant effects) .
  • Pharmacodynamic Markers : Measure biomarkers (e.g., glutamate levels in CSF) in rodent models post-administration .
  • Cryo-EM/X-ray Crystallography : Resolve compound-target complexes (e.g., binding to voltage-gated sodium channels) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in spectroscopic data during structural validation?

  • Methodological Answer :

  • Cross-Validation : Compare NMR/IR data with literature values for analogous compounds (e.g., benzimidazole-thiol derivatives ).
  • Isotopic Labeling : Use ²H/¹³C-labeled precursors to confirm ambiguous peaks .
  • Collaborative Reproducibility : Repeat synthesis in independent labs to rule out procedural variability .

Tables for Key Data

Analytical Parameter Method Expected Outcome Reference
Melting PointDifferential Scanning Calorimetry240–257°C (depending on substituents)
Molecular Weight ConfirmationESI-MS[M+H]+ peak at m/z 542.1 (theoretical: 541.9)
Purity AssessmentElemental AnalysisC, H, N within ±0.4% of theoretical values
Solubility in PBS (pH 7.4)Shake-Flask UV-Vis~0.5 mg/mL (preliminary estimate)

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